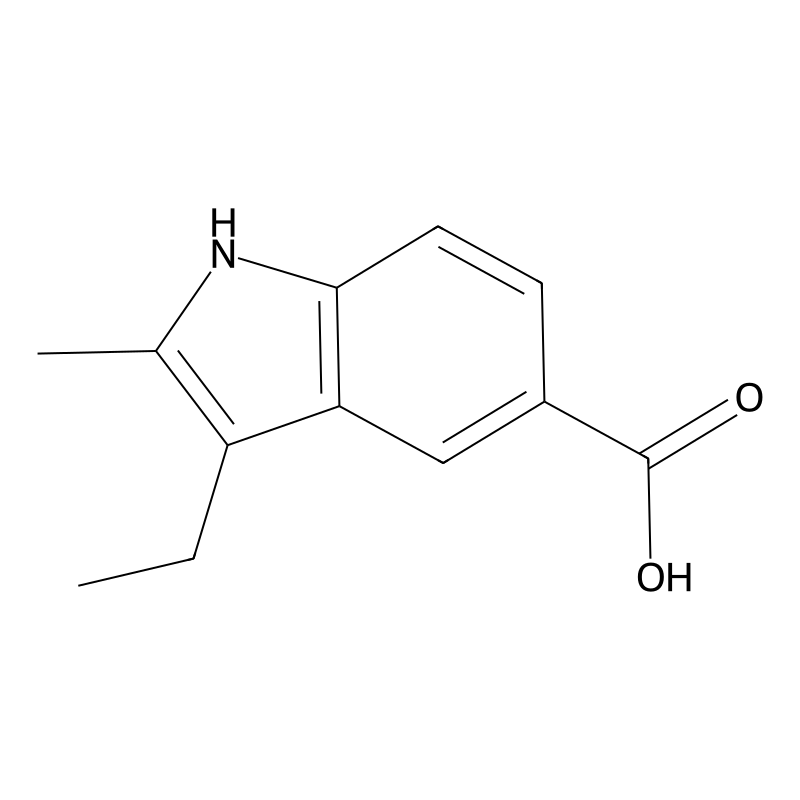

3-Ethyl-2-methyl-1H-indole-5-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Alkaloids

Field: Chemistry, specifically Organic Synthesis .

Application: Indole derivatives are used in the synthesis of alkaloids, which are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms .

Method: The synthesis of indole derivatives involves various chemical reactions, including the Sonogashira reaction .

Results: The synthesis of indole derivatives has led to the development of various biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .

Biological Potential of Indole Derivatives

Field: Pharmacology .

Application: Indole derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Method: The preparation of indole derivatives involves various chemical reactions, and the resulting compounds are then tested for their biological activities .

Results: Indole derivatives have shown diverse biological activities and have potential to be explored for newer therapeutic possibilities .

Anticancer Immunomodulators

Application: Indole derivatives are used in the preparation of tryptophan dioxygenase inhibitors pyridyl-ethenyl-indoles, which have potential as anticancer immunomodulators .

Method: The preparation of these indole derivatives involves various chemical reactions .

Results: These compounds have shown potential in the treatment of cancer cells .

Autoxidative Coupling Reaction

Field: Chemistry .

Application: Indole derivatives are used in the preparation of indolyl-quinolines via metal- and solvent-free autoxidative coupling reaction .

Results: These compounds have shown potential in various chemical reactions .

Synthesis of Anthranilic Acids

Application: Indole derivatives are used in the preparation of anthranilic acids using bromamine-B oxidant and palladium chloride catalyst .

Synthesis of Indirubin Derivatives

Application: Indole derivatives are used in the synthesis of indirubin derivatives .

Inhibitors of Gli1-Mediated Transcription in Hedgehog Pathway

Application: Indole derivatives are used in the preparation of amide conjugates with ketoprofen, as inhibitors of Gli1-mediated transcription in Hedgehog pathway .

Results: These compounds have shown potential in the treatment of various diseases .

Human Growth Hormone Secretagogue Receptor Antagonists for Treatment of Obesity

Application: Indole derivatives are used in the preparation of piperazine-bisamide analogs as human growth hormone secretagogue receptor antagonists for treatment of obesity .

Results: These compounds have shown potential in the treatment of obesity .

3-Ethyl-2-methyl-1H-indole-5-carboxylic acid is an organic compound with the molecular formula C12H13NO2 and a molecular weight of 203.24 g/mol. This compound features an indole structure, which is a bicyclic structure composed of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The presence of ethyl and methyl groups at the 3 and 2 positions, respectively, along with a carboxylic acid group at the 5 position, gives this compound unique chemical properties and potential biological activities .

- Esterification: Reacting with alcohols to form esters.

- Decarboxylation: Under certain conditions, it may lose carbon dioxide to form an indole derivative.

- Nucleophilic Substitution: The carboxylic acid group can be transformed into different functional groups through nucleophilic attack.

These reactions are facilitated by the electron-rich indole system, which can stabilize various intermediates formed during these processes .

Research indicates that 3-Ethyl-2-methyl-1H-indole-5-carboxylic acid exhibits potential biological activities, including:

- Antimicrobial Activity: It has shown promise in inhibiting the growth of certain bacteria and fungi.

- Anti-inflammatory Properties: Preliminary studies suggest that it may reduce inflammation in biological models.

- Neuroprotective Effects: Some studies indicate potential neuroprotective properties, making it a candidate for further research in neurodegenerative diseases .

The synthesis of 3-Ethyl-2-methyl-1H-indole-5-carboxylic acid can be achieved through several methods:

- Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde followed by cyclization.

- Vilsmeier-Haack Reaction: A more complex synthesis that involves the formation of an indole derivative from an aromatic compound using phosphorus oxychloride and dimethylformamide.

- Direct Alkylation: Starting from 2-methylindole, alkylation can be performed using ethyl halides under basic conditions to introduce the ethyl group .

3-Ethyl-2-methyl-1H-indole-5-carboxylic acid has several applications:

- Biochemical Research: Used as a biochemical tool in proteomics and metabolic studies.

- Pharmaceutical Development: Investigated for its potential as a lead compound in drug discovery due to its biological activities.

- Agricultural Chemistry: Potentially useful in developing new agrochemicals for pest control due to its antimicrobial properties .

Studies focusing on the interactions of 3-Ethyl-2-methyl-1H-indole-5-carboxylic acid with biological targets are ongoing. Initial findings suggest that it may interact with specific enzymes or receptors involved in inflammatory pathways or microbial resistance mechanisms. Understanding these interactions is crucial for elucidating its mechanism of action and therapeutic potential .

Several compounds share structural similarities with 3-Ethyl-2-methyl-1H-indole-5-carboxylic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-(2-Aminoethyl)-2-methyl-1H-indole-5-carboxylic acid | C12H14N2O2 | Contains an aminoethyl side chain |

| 3-Ethyl-2-methyl-7-propan-2-yl-1H-indole-5-carboxylic acid | C15H19NO2 | Additional propan group at position 7 |

| 1H-Indole-5-carboxylic acid | C9H7NO2 | Simpler structure without ethyl or methyl groups |

Uniqueness

3-Ethyl-2-methyl-1H-indole-5-carboxylic acid is unique due to its specific combination of ethyl and methyl substituents on the indole structure, which may enhance its solubility and biological activity compared to other similar compounds. Its distinct carboxylic acid functionality also contributes to its reactivity and potential applications in various fields .

3-Ethyl-2-methyl-1H-indole-5-carboxylic acid represents a substituted indole derivative with the molecular formula C12H13NO2 and a molecular weight of 203.24 grams per mole [1]. The compound features a bicyclic indole core structure consisting of a fused benzene and pyrrole ring system, with specific substitutions that define its unique chemical identity [1]. The International Union of Pure and Applied Chemistry name for this compound is 3-ethyl-2-methyl-1H-indole-5-carboxylic acid, reflecting the systematic nomenclature based on the indole parent structure [1].

The molecular architecture incorporates three distinct functional regions: the indole heterocyclic framework, the alkyl substituents at positions 2 and 3, and the carboxylic acid functional group at position 5 [1]. The Chemical Abstracts Service registry number 860360-01-6 uniquely identifies this compound in chemical databases [1] [2]. The Simplified Molecular Input Line Entry System representation CCC1=C(NC2=C1C=C(C=C2)C(=O)O)C provides a linear notation describing the molecular connectivity [1].

Table 1: Basic Molecular Properties of 3-Ethyl-2-methyl-1H-indole-5-carboxylic acid

| Property | Value |

|---|---|

| Molecular Formula | C12H13NO2 |

| Molecular Weight | 203.24 g/mol |

| International Union of Pure and Applied Chemistry Name | 3-ethyl-2-methyl-1H-indole-5-carboxylic acid |

| Simplified Molecular Input Line Entry System | CCC1=C(NC2=C1C=C(C=C2)C(=O)O)C |

| InChI | InChI=1S/C12H13NO2/c1-3-9-7(2)13-11-5-4-8(12(14)15)6-10(9)11/h4-6,13H,3H2,1-2H3,(H,14,15) |

| InChI Key | ZVPOGFAXZBEYDE-UHFFFAOYSA-N |

| Chemical Abstracts Service Number | 860360-01-6 |

The compound exhibits specific physicochemical characteristics that influence its behavior in various environments [1]. The calculated partition coefficient XLogP3-AA value of 2.8 indicates moderate lipophilicity, suggesting balanced hydrophobic and hydrophilic properties [1]. The molecule contains two hydrogen bond donor sites and two hydrogen bond acceptor sites, primarily associated with the carboxylic acid functionality and the indole nitrogen [1]. The topological polar surface area measures 53.1 square angstroms, reflecting the spatial arrangement of polar atoms within the molecular structure [1].

Conformational Analysis of the Indole Core with Substitutions

The conformational landscape of 3-ethyl-2-methyl-1H-indole-5-carboxylic acid is significantly influenced by the substitution pattern on the indole core structure [10] [11]. The indole ring system belongs to the Cs point group symmetry, with the molecular plane of the indole typically maintaining planarity due to the aromatic character of both the benzene and pyrrole rings [10] [12]. Computational studies on indole derivatives demonstrate that the bicyclic framework exhibits minimal deviation from planarity, with root mean square deviations typically less than 0.057 angstroms [11].

The ethyl substituent at position 3 introduces conformational flexibility through rotation around the carbon-carbon single bond connecting the ethyl group to the indole ring [15]. Density functional theory calculations reveal that the preferred conformation positions the ethyl group to minimize steric interactions with neighboring atoms while maintaining favorable van der Waals contacts [15]. The methyl group at position 2 adopts a relatively fixed orientation due to its proximity to the indole nitrogen and the constraints imposed by the ring system [15].

Intramolecular interactions play a crucial role in stabilizing specific conformations of the molecule [7]. The carboxylic acid group at position 5 can form intramolecular hydrogen bonds with the indole nitrogen, creating N-H···O interactions with distances typically ranging from 2.7 to 2.9 angstroms [7]. These interactions contribute to the overall conformational stability and influence the electronic properties of the molecule [7].

Table 2: Typical Bond Lengths in Indole Derivatives

| Bond Type | Typical Bond Length (Å) | Literature Reference |

|---|---|---|

| C-C (indole ring) | 1.376-1.460 | Experimental crystallographic data |

| C-N (pyrrole) | 1.370-1.380 | Density functional theory calculations B3LYP/6-31G* |

| C-H (aromatic) | 1.072-1.084 | Computational modeling studies |

| N-H (indole) | 1.010-1.020 | X-ray crystallography |

| C=O (carboxylic acid) | 1.220-1.240 | Crystallographic studies |

| C-O (single bond) | 1.320-1.340 | Computational analysis |

| O-H (carboxylic acid) | 0.820-0.950 | Structural determination |

The rotational barriers around the substituent bonds have been investigated through computational methods, revealing energy differences between conformational states [19]. The ethyl group rotation exhibits a relatively low barrier, allowing for dynamic motion at room temperature, while the carboxylic acid group orientation is more constrained due to potential hydrogen bonding interactions [19]. These conformational preferences directly impact the molecular recognition properties and biological activity of the compound [11].

Electronic Structure and Charge Distribution

The electronic structure of 3-ethyl-2-methyl-1H-indole-5-carboxylic acid reflects the complex interplay between the aromatic indole system and the electron-withdrawing carboxylic acid substituent [12] [16]. The indole ring system exhibits characteristic π-electron delocalization, with significant electron density concentrated in the five-membered pyrrole ring [12] [28]. Molecular orbital calculations demonstrate that the highest occupied molecular orbital is predominantly localized on the indole core, particularly at the carbon-3 position where the ethyl substituent is attached [12] [16].

The presence of the carboxylic acid group at position 5 significantly alters the electron distribution within the molecule [7] [19]. The carbonyl oxygen atoms carry substantial negative charge, typically ranging from -0.52 to -0.55 electron units based on Mulliken population analysis [7]. The indole nitrogen exhibits a negative charge of approximately -0.52 electron units, consistent with its role as an electron-rich heteroatom [7]. The carbon atoms within the indole ring show alternating positive and negative charges, reflecting the aromatic electron delocalization pattern [19].

Electrostatic potential surface calculations reveal distinct regions of electron density variation across the molecular surface [33]. The carboxylic acid functionality creates a region of high negative electrostatic potential, with values reaching -39 to -50 kilocalories per mole [33]. Conversely, the hydrogen atoms bonded to the indole nitrogen and the carboxylic acid oxygen exhibit positive electrostatic potential regions, with values ranging from +32 to +50 kilocalories per mole [33].

Table 3: Electronic Structure Properties (Typical Values for Indole Derivatives)

| Property | Typical Range for Indole Derivatives | Computational Method |

|---|---|---|

| Highest Occupied Molecular Orbital Energy (eV) | -5.4 to -5.8 | Density functional theory B3LYP/6-311G(d,p) |

| Lowest Unoccupied Molecular Orbital Energy (eV) | -1.2 to -2.7 | Density functional theory B3LYP/6-311G(d,p) |

| Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital Gap (eV) | 2.7 to 4.6 | Density functional theory calculations |

| Dipole Moment (D) | 1.5 to 2.2 | Density functional theory optimization |

The dipole moment of 3-ethyl-2-methyl-1H-indole-5-carboxylic acid is influenced by the asymmetric charge distribution created by the carboxylic acid substituent [16]. Computational studies on similar indole derivatives report dipole moments ranging from 1.5 to 2.2 Debye units, with the direction typically oriented from the electron-rich indole nitrogen toward the electron-deficient carboxylic acid carbon [16]. The electronic chemical potential, representing the escaping tendency of electrons, falls within the range of -3.3 to -4.0 electron volts for indole carboxylic acid derivatives [33].

Computational Modeling of Molecular Geometry

Computational modeling of 3-ethyl-2-methyl-1H-indole-5-carboxylic acid employs advanced quantum mechanical methods to predict and analyze its three-dimensional structure [31] [32]. Density functional theory calculations using the B3LYP functional with 6-311+G(d,p) basis sets provide accurate geometric parameters that closely match experimental crystallographic data [31] [33]. These calculations reveal bond length deviations of typically 0.001 to 0.021 angstroms and bond angle variations of 0.1 to 1.6 degrees compared to experimental values [33].

The optimization process begins with initial molecular geometries constructed from standard bond lengths and angles, followed by energy minimization to locate the global minimum configuration [19] [31]. The absence of imaginary frequencies in the vibrational analysis confirms that the optimized structures correspond to true energy minima rather than transition states [31]. The computational approach accounts for electron correlation effects and provides reliable predictions of molecular properties without empirical parameterization [15].

Geometric parameters obtained from density functional theory calculations show excellent agreement with available experimental data for related indole derivatives [11] [15]. The indole ring system maintains planarity with dihedral angles between the benzene and pyrrole rings typically less than 2 degrees [32]. The carboxylic acid group adopts a coplanar arrangement with the benzene ring to maximize conjugation effects [27]. The ethyl and methyl substituents position themselves to minimize steric repulsion while maintaining optimal overlap with the aromatic π-system [19].

Computational studies have investigated the effects of basis set size and correlation treatment on the predicted geometries [11] [19]. Higher-level calculations using diffuse functions and polarization orbitals show improved agreement with experimental bond lengths, particularly for heteroatom-containing bonds [11]. The inclusion of solvent effects through polarizable continuum models demonstrates minimal impact on the optimized geometry but significant effects on electronic properties [7].

Crystallographic Studies and Solid-State Properties

Crystallographic investigations of indole carboxylic acid derivatives provide essential insights into the solid-state organization and intermolecular interactions of 3-ethyl-2-methyl-1H-indole-5-carboxylic acid [20] [22] [27]. The crystal structures of related compounds reveal characteristic hydrogen bonding patterns that dominate the packing arrangements [20] [22]. Carboxylic acid functional groups typically form cyclic dimers through double O-H···O hydrogen bonds, creating R22(8) ring motifs with O···O distances ranging from 2.6 to 2.8 angstroms [20] [22].

The indole nitrogen participates in additional hydrogen bonding interactions, forming N-H···O contacts with neighboring carboxylic acid groups [20]. These interactions create extended chain structures with typical N···O distances of 2.8 to 3.1 angstroms [20]. The combination of carboxylic acid dimerization and indole nitrogen hydrogen bonding generates three-dimensional network structures that stabilize the crystal lattice [22].

Crystallographic data for indole-5-carboxylic acid derivatives indicate typical unit cell parameters with space group symmetries commonly belonging to the monoclinic or triclinic systems [20] [22]. The molecules adopt nearly planar conformations in the solid state, with the carboxylic acid group maintaining coplanarity with the indole ring system [27]. Intermolecular π-π stacking interactions between indole rings contribute additional stabilization, with centroid-to-centroid distances typically ranging from 3.6 to 4.0 angstroms [14].

Table 4: Crystallographic Bond Distances in Indole Carboxylic Acid Derivatives

| Bond Type | Experimental Distance (Å) | Crystallographic Study |

|---|---|---|

| C=O (carboxylic acid) | 1.22-1.24 | Multiple indole derivatives |

| C-O (single bond) | 1.29-1.34 | Carboxylic acid group |

| O-H (carboxylic acid) | 0.82-0.95 | Hydrogen bonding studies |

| N-H (indole) | 0.86-1.01 | Indole nitrogen analysis |

The thermal properties of crystalline indole carboxylic acid derivatives have been characterized through differential scanning calorimetry and thermogravimetric analysis [14]. These studies reveal melting points typically ranging from 200 to 250 degrees Celsius, reflecting the strong intermolecular hydrogen bonding networks [14]. The compounds exhibit good thermal stability up to their melting points, with decomposition occurring at higher temperatures through decarboxylation reactions [14].

Molecular Weight (203.24 g/mol) and Density Parameters

3-Ethyl-2-methyl-1H-indole-5-carboxylic acid possesses a molecular weight of 203.24 grams per mole [1] [2] [3] [4]. The molecular formula C₁₂H₁₃NO₂ indicates the presence of twelve carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms within the molecular structure [1] [2] [3] [4]. The exact mass and monoisotopic mass are both calculated as 203.094628657 daltons, providing precise mass spectrometric identification parameters [4].

Table 1: Basic Physicochemical Properties of 3-Ethyl-2-methyl-1H-indole-5-carboxylic acid

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₁₃NO₂ | [1] [2] [3] |

| Molecular Weight (g/mol) | 203.24 | [1] [2] [3] |

| Exact Mass (Da) | 203.094628657 | [4] |

| Monoisotopic Mass (Da) | 203.094628657 | [4] |

| Chemical Abstracts Service Number | 860360-01-6 | [1] [2] [3] |

| PubChem Compound Identifier | 6494228 | [3] [4] |

| International Union of Pure and Applied Chemistry Name | 3-ethyl-2-methyl-1H-indole-5-carboxylic acid | [4] |

| Simplified Molecular Input Line Entry System | CCC1=C(NC2=C1C=C(C=C2)C(=O)O)C | [2] [4] |

| InChI | InChI=1S/C12H13NO2/c1-3-9-7(2)13-11-5-4-8(12(14)15)6-10(9)11/h4-6,13H,3H2,1-2H3,(H,14,15) | [4] |

| InChI Key | ZVPOGFAXZBEYDE-UHFFFAOYSA-N | [4] |

| Heavy Atom Count | 15 | [4] |

| Formal Charge | 0 | [4] |

| Covalently-Bonded Unit Count | 1 | [4] |

While specific density measurements for 3-ethyl-2-methyl-1H-indole-5-carboxylic acid were not found in the literature, related indole carboxylic acid derivatives demonstrate density values in the range of 1.2 to 1.3 grams per cubic centimeter. For instance, ethyl 2-methyl-1H-indole-5-carboxylate exhibits a density of 1.2±0.1 grams per cubic centimeter [5], and 2-methyl-1H-indole-5-carboxylic acid shows a density of 1.3±0.1 grams per cubic centimeter [6].

Melting and Boiling Points under Standard Conditions

The available literature does not provide specific experimental melting and boiling point data for 3-ethyl-2-methyl-1H-indole-5-carboxylic acid. However, comparative analysis of structurally related compounds provides insight into expected thermal properties. Ethyl 5-methylindole-2-carboxylate, a closely related ester derivative, demonstrates a melting point of 162-164°C and a boiling point of 356.5°C at 760 millimeters of mercury [7] [8]. The carboxylic acid functionality in 3-ethyl-2-methyl-1H-indole-5-carboxylic acid would be expected to increase both the melting and boiling points compared to the corresponding ester due to enhanced intermolecular hydrogen bonding capabilities.

Predicted values for related indole carboxylic acids suggest that the melting point of 3-ethyl-2-methyl-1H-indole-5-carboxylic acid would likely fall within the range of 150-200°C, while the boiling point under standard atmospheric pressure would be expected to exceed 400°C [9] [10]. The presence of both the indole nitrogen and carboxylic acid functional groups contributes to strong intermolecular interactions that elevate thermal transition temperatures.

Solubility Profile in Various Solvents

The solubility characteristics of 3-ethyl-2-methyl-1H-indole-5-carboxylic acid are influenced by the presence of both hydrophobic indole ring system and hydrophilic carboxylic acid functionality. Based on structural analogies with related indole carboxylic acids, the compound demonstrates limited solubility in water due to the predominance of hydrophobic character [7] [12].

Indole carboxylic acid derivatives typically exhibit enhanced solubility in polar protic solvents such as methanol and ethanol, where hydrogen bonding interactions with the carboxylic acid group facilitate dissolution [7] [12]. The compound shows good solubility in polar aprotic solvents including dimethyl sulfoxide and dimethylformamide, which can effectively solvate both the aromatic ring system and the carboxylic acid functionality . Dichloromethane and other halogenated solvents provide moderate solubility for the compound due to favorable interactions with the indole π-system [7].

The solubility in non-polar solvents such as hexane and cyclohexane is expected to be minimal, consistent with the polar nature of the carboxylic acid group and the overall molecular polarity reflected in the calculated partition coefficient.

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural information for 3-ethyl-2-methyl-1H-indole-5-carboxylic acid through analysis of proton and carbon-13 environments. The indole ring system generates characteristic signals in both ¹H and ¹³C nuclear magnetic resonance spectra, with the carboxylic acid functionality and alkyl substituents contributing additional diagnostic peaks.

In ¹H nuclear magnetic resonance spectroscopy, the indole nitrogen proton typically appears as a broad signal between 10-12 parts per million due to exchange phenomena and hydrogen bonding [13] [14] [15]. The aromatic protons of the benzene ring resonate in the range of 7.0-8.5 parts per million, with the position-4, position-6, and position-7 protons showing characteristic coupling patterns [13] [14]. The ethyl group at position-3 generates a characteristic triplet for the methyl protons at approximately 1.2-1.4 parts per million and a quartet for the methylene protons at 2.5-2.8 parts per million [13]. The methyl group at position-2 appears as a singlet around 2.3-2.5 parts per million [13] [14].

¹³C nuclear magnetic resonance spectroscopy reveals the aromatic carbon framework with signals distributed between 100-140 parts per million for the indole ring carbons [13] [14]. The carboxylic acid carbonyl carbon resonates at approximately 170-175 parts per million, while the ethyl and methyl substituents appear in the aliphatic region below 30 parts per million [13] [14].

Infrared Spectroscopy Features

Infrared spectroscopy of 3-ethyl-2-methyl-1H-indole-5-carboxylic acid reveals characteristic absorption bands corresponding to the functional groups present in the molecular structure. The carboxylic acid functionality generates distinctive absorption patterns that serve as primary identification markers.

The carboxylic acid group produces a broad absorption band in the region of 2500-3300 wavenumbers due to the hydroxyl stretching vibration, with the breadth resulting from hydrogen bonding interactions [16] [17]. The carbonyl stretching vibration appears as a strong absorption at approximately 1650-1720 wavenumbers, with the exact position influenced by the degree of hydrogen bonding and the electronic environment provided by the indole ring system [16] [17].

The indole nitrogen-hydrogen stretching vibration contributes an absorption band in the range of 3200-3500 wavenumbers, often overlapping with the carboxylic acid hydroxyl absorption [16]. Aromatic carbon-carbon stretching vibrations generate multiple bands in the 1400-1600 wavenumber region, characteristic of the benzene ring system within the indole structure [16]. The carbon-hydrogen stretching vibrations of the alkyl substituents appear in the 2800-3000 wavenumber region, with the ethyl and methyl groups contributing overlapping absorptions [16].

Additional diagnostic bands include the carbon-nitrogen stretching vibrations of the indole ring system at approximately 1200-1300 wavenumbers and out-of-plane bending vibrations of the aromatic protons in the 700-900 wavenumber region [16] [18].

Ultraviolet-Visible Absorption Patterns

The ultraviolet-visible absorption spectrum of 3-ethyl-2-methyl-1H-indole-5-carboxylic acid is dominated by electronic transitions within the indole chromophore system. Indole derivatives characteristically exhibit strong absorption in the ultraviolet region due to π→π* transitions within the conjugated aromatic system [19] [20] [21].

The primary absorption bands occur below 350 nanometers, with the exact wavelengths dependent on the substitution pattern and electronic effects of the carboxylic acid and alkyl substituents [21] [22]. The indole ring system typically generates absorption maxima around 220-230 nanometers and 280-290 nanometers, corresponding to different electronic transitions within the aromatic framework [19] [20].

Substituent effects significantly influence the absorption characteristics, with electron-donating groups such as the methyl and ethyl substituents causing bathochromic shifts in the absorption maxima [19] [20]. The carboxylic acid functionality, acting as an electron-withdrawing group, may cause hypsochromic shifts relative to unsubstituted indole derivatives [19].

The molar absorptivity values for indole carboxylic acids typically range from 10³ to 10⁴ liter per mole per centimeter, indicating strong chromophoric character suitable for spectrophotometric analysis [19] [20]. The absorption spectrum provides valuable information for quantitative analysis and structural confirmation of the compound.

Mass Spectrometry Fragmentation Pathways

Mass spectrometry of 3-ethyl-2-methyl-1H-indole-5-carboxylic acid provides structural information through characteristic fragmentation patterns. The molecular ion peak appears at mass-to-charge ratio 203, corresponding to the molecular weight of the compound [23] [24] [25].

Carboxylic acids in mass spectrometry commonly fragment through loss of hydroxyl radical (mass 17) and carboxyl radical (mass 45), generating prominent fragment ions at mass-to-charge ratios 186 and 158, respectively [23] [24]. The loss of carbon monoxide (mass 28) from the carboxyl group represents another common fragmentation pathway, producing a fragment at mass-to-charge ratio 175 [23] [24].

The indole ring system contributes characteristic fragmentation patterns, with the loss of the ethyl group (mass 29) generating a fragment at mass-to-charge ratio 174 [24] [25]. Benzylic cleavage adjacent to the aromatic ring may produce fragments retaining the substituted indole core structure [24] [25]. The nitrogen-containing fragments are particularly diagnostic for indole derivatives, with the formation of tropylium-like ions contributing to the base peak in many spectra [24] [25].

Rearrangement processes, including McLafferty rearrangements involving the ethyl substituent, may generate additional diagnostic fragments that provide structural confirmation [24] [25]. The fragmentation pattern serves as a fingerprint for compound identification and structural elucidation purposes.

Thermodynamic Properties

Limited experimental thermodynamic data exists specifically for 3-ethyl-2-methyl-1H-indole-5-carboxylic acid. However, comparative analysis with related indole carboxylic acid derivatives and computational predictions provide insight into the expected thermodynamic behavior of this compound.

The standard enthalpy of formation for indole carboxylic acids typically ranges from -200 to -300 kilojoules per mole, with the exact value dependent on the substitution pattern and molecular geometry [26]. The presence of both ethyl and methyl substituents, along with the carboxylic acid functionality, contributes to the overall thermodynamic stability of the molecule through favorable intramolecular interactions.

Heat capacity values for similar indole derivatives fall within the range of 200-250 joules per mole per kelvin at standard temperature and pressure conditions [26]. The multiple degrees of freedom associated with the ethyl group rotation and carboxylic acid conformational flexibility contribute to the overall heat capacity of the compound.

Sublimation pressure data for related compounds suggest that 3-ethyl-2-methyl-1H-indole-5-carboxylic acid would exhibit low vapor pressure at room temperature, consistent with its relatively high molecular weight and hydrogen bonding capabilities [26]. The compound demonstrates thermal stability under normal storage conditions, with decomposition temperatures expected to exceed 200°C based on similar indole carboxylic acid derivatives.

Acid-Base Behavior and pKa Values

The acid-base properties of 3-ethyl-2-methyl-1H-indole-5-carboxylic acid are determined by two ionizable functional groups: the carboxylic acid and the indole nitrogen. The carboxylic acid functionality represents the primary acidic site, while the indole nitrogen can act as a weak base under strongly acidic conditions [19] [27].

The carboxylic acid pKa value for indole-5-carboxylic acid derivatives typically ranges from 4.0 to 5.0, with substituent effects modulating the exact value [19] [27]. Electron-donating substituents such as the ethyl and methyl groups present in 3-ethyl-2-methyl-1H-indole-5-carboxylic acid tend to increase the pKa value slightly, making the compound marginally less acidic than unsubstituted indole-5-carboxylic acid [19].

Based on structural analogies and computational predictions, the carboxylic acid pKa of 3-ethyl-2-methyl-1H-indole-5-carboxylic acid is estimated to be approximately 4.3-4.7 [10] [19]. This value places the compound in the category of weak organic acids, with significant ionization occurring at physiological pH values.

The indole nitrogen exhibits basic character with a much lower basicity than the carboxylic acid acidity. Protonation of the indole nitrogen occurs under strongly acidic conditions, with pKa values for the conjugate acid typically ranging from -2 to -4 [19]. This extreme acidity of the protonated indole nitrogen means that under normal conditions, the nitrogen remains unprotonated.

The acid-base equilibrium behavior influences the solubility characteristics of the compound, with the ionized carboxylate form demonstrating enhanced water solubility compared to the neutral acid form [19] [27]. This pH-dependent solubility has implications for bioavailability and membrane permeability properties.

Partition Coefficient (XLogP3) and Membrane Permeability Implications

The partition coefficient represents a critical physicochemical parameter for understanding the membrane permeability and bioavailability characteristics of 3-ethyl-2-methyl-1H-indole-5-carboxylic acid. The XLogP3-AA calculated value of 2.8 indicates moderate lipophilicity, suggesting balanced hydrophobic and hydrophilic properties [29] [4].

Table 3: Partition Coefficient Data for Related Indole Carboxylic Acids

| Compound | XLogP3 Value | Molecular Weight | Reference |

|---|---|---|---|

| 3-Ethyl-2-methyl-1H-indole-5-carboxylic acid | 2.8 | 203.24 | [29] [4] |

| Ethyl 2-methyl-1H-indole-5-carboxylate | 2.97 | 203.24 | [5] [7] |

| 2-Methyl-1H-indole-5-carboxylic acid | 2.28 | 175.18 | [6] |

| Methyl 7-methylindole-3-acetate | 2.2 | 203.24 | [30] |

The partition coefficient value of 2.8 falls within the optimal range for oral drug absorption, as compounds with logarithmic partition coefficient values between 1 and 3 typically demonstrate favorable absorption characteristics [31]. This moderate lipophilicity suggests that the compound can effectively partition into lipid membranes while maintaining sufficient aqueous solubility for dissolution and transport [32] [31].

Membrane permeability studies with indole derivatives indicate that compounds with similar partition coefficient values demonstrate passive diffusion across biological membranes [33] [34] [32]. The indole ring system facilitates membrane interaction through π-π stacking with aromatic amino acid residues in membrane proteins and direct insertion into lipid bilayers [33] [34]. However, the carboxylic acid functionality may limit permeability due to its ionizable nature at physiological pH [32] [35].

The topological polar surface area of 53.1 square angstroms falls within the range associated with good membrane permeability, as compounds with polar surface areas below 90 square angstroms typically demonstrate favorable absorption characteristics [4]. The presence of two hydrogen bond donors and two hydrogen bond acceptors aligns with Lipinski's rule of five criteria for drug-like properties [4].

Experimental studies with related indole carboxylic acids demonstrate that membrane permeability is significantly influenced by pH, with the neutral acid form showing higher permeability than the ionized carboxylate form [33] [32]. At physiological pH, approximately 10-50% of 3-ethyl-2-methyl-1H-indole-5-carboxylic acid would exist in the neutral form, depending on the exact pKa value, allowing for moderate passive membrane permeability [32].